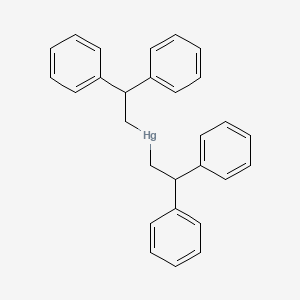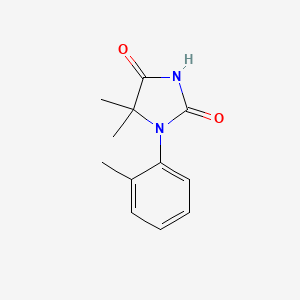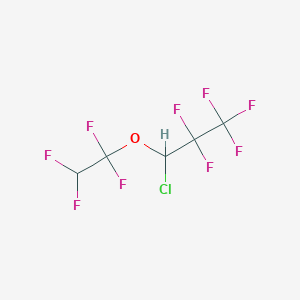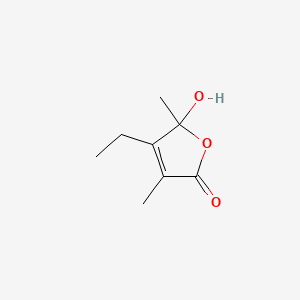
4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes ethyl, hydroxy, and dimethyl substituents on the furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-ethyl-3,5-dimethyl-2-furancarboxylic acid, the compound can be synthesized through a dehydration reaction in the presence of a strong acid like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethyl and dimethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-ethyl-3,5-dimethyl-2-furancarboxylic acid.
Reduction: Formation of 4-ethyl-5-hydroxy-3,5-dimethylfuran derivatives.
Substitution: Formation of various substituted furans depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethyl-3,5-dimethylfuran-2(5H)-one: Lacks the hydroxy group, which may affect its reactivity and biological activity.
5-Hydroxy-3,5-dimethylfuran-2(5H)-one: Lacks the ethyl group, which may influence its physical and chemical properties.
4-Ethyl-5-hydroxyfuran-2(5H)-one: Lacks the dimethyl groups, which may alter its stability and reactivity.
Uniqueness
4-Ethyl-5-hydroxy-3,5-dimethylfuran-2(5H)-one is unique due to its specific combination of substituents, which confer distinct physical, chemical, and biological properties. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
50461-82-0 |
|---|---|
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
4-ethyl-5-hydroxy-3,5-dimethylfuran-2-one |
InChI |
InChI=1S/C8H12O3/c1-4-6-5(2)7(9)11-8(6,3)10/h10H,4H2,1-3H3 |
Clave InChI |
XBEZGQMLBRJUGB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=O)OC1(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



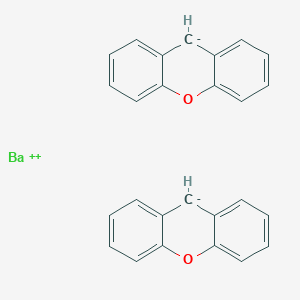

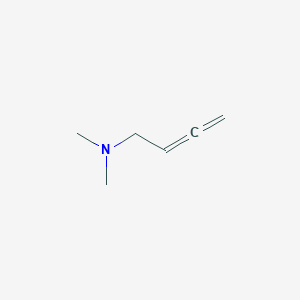

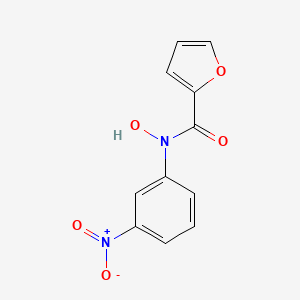
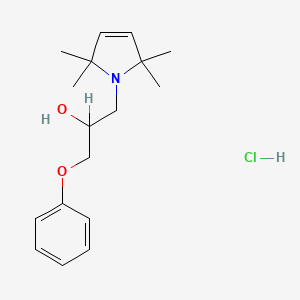
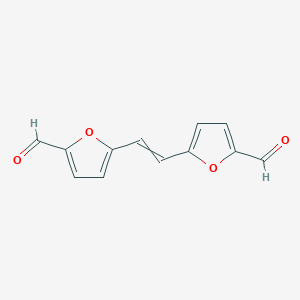

![1-[(Butan-2-yl)oxy]-2-nitrobenzene](/img/structure/B14660050.png)
